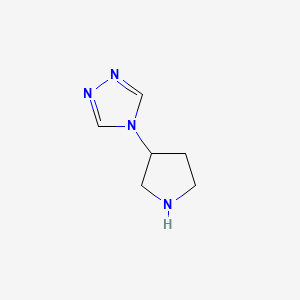

4-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-pyrrolidin-3-yl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-7-3-6(1)10-4-8-9-5-10/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODMRGGFZMJUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered significant interest due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.

Chemical Structure and Properties

The compound 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole features a pyrrolidine ring attached to the triazole moiety, which enhances its solubility and interaction with biological targets. The triazole ring is known for its ability to form hydrogen bonds and chelate metal ions, contributing to its biological efficacy.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. For instance:

- Synthesis and Evaluation : A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds containing the triazole ring displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.125 to 64 µg/mL against pathogens such as E. coli and Bacillus subtilis .

- Mechanism of Action : The antimicrobial effect is often attributed to the inhibition of ergosterol biosynthesis in fungi and disruption of bacterial cell wall synthesis .

Anti-inflammatory Activity

Research has demonstrated that 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole exhibits notable anti-inflammatory properties:

- Cytokine Inhibition : In vitro studies showed that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), indicating its potential as an anti-inflammatory agent .

- COX Inhibition : The compound has also been tested for cyclooxygenase (COX) inhibition, which is critical in mediating inflammatory responses .

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been explored extensively:

- Cell Line Studies : Compounds derived from 1,2,4-triazoles have shown antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer). The presence of specific substituents on the triazole ring can enhance these effects .

- Mechanistic Insights : Molecular docking studies suggest that these compounds interact with tubulin and other cancer-related proteins, potentially disrupting cancer cell division .

Data Summary

| Biological Activity | Assessed Compounds | Key Findings |

|---|---|---|

| Antimicrobial | Various derivatives | MIC values from 0.125 to 64 µg/mL against multiple pathogens |

| Anti-inflammatory | 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole | Significant reduction in TNF-α and IL-6 production |

| Anticancer | MCF-7 and HT-29 | Strong antiproliferative effects with specific structural modifications |

Case Studies

- Antimicrobial Evaluation : A study synthesized a series of new 1,2,4-triazole derivatives which were tested for antimicrobial efficacy. Compounds that included a pyrrolidine moiety exhibited enhanced antibacterial properties compared to their non-pyrrolidine counterparts .

- Anti-inflammatory Mechanisms : Another investigation focused on assessing the anti-inflammatory activity of triazole derivatives in PBMC cultures. Results indicated that certain compounds not only reduced cytokine levels but also demonstrated low toxicity at therapeutic doses .

Scientific Research Applications

Synthesis of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole

The synthesis of 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole typically involves the reaction of pyrrolidine with suitable precursors that contain the triazole moiety. Various methods have been reported for synthesizing triazoles, including:

- Cycloaddition Reactions : The use of azides and alkynes in 1,3-dipolar cycloaddition reactions is a common method for synthesizing triazoles. This approach allows for the introduction of various substituents on the triazole ring.

- Mannich Reaction : This method can be employed to introduce pyrrolidine into the triazole framework by reacting formaldehyde and amines with triazole derivatives .

Biological Activities

The biological activities of 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole derivatives are extensive and include:

Antimicrobial Properties

Numerous studies have demonstrated that triazole derivatives exhibit significant antimicrobial activities against a range of pathogens. For instance:

- Compounds containing the 1,2,4-triazole nucleus have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

- Research indicates that certain derivatives possess moderate to strong activity against resistant strains of bacteria, making them valuable in combating antibiotic resistance .

Anticancer Activity

Triazoles have been explored for their potential anticancer properties:

- Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Specific compounds derived from 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole have been identified as potential candidates for further development as anticancer agents.

Antiviral Activity

Recent studies highlight the antiviral potential of triazole derivatives:

- Certain compounds have demonstrated inhibitory effects against viral enzymes and replication processes .

- The structural modifications in the triazole framework can enhance binding affinity to viral targets.

Case Studies and Research Findings

Several research articles provide insights into the applications of 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole:

Comparison with Similar Compounds

3-Heptyloxy-4-(4-(Hexyloxy)Phenyl)-4H-1,2,4-Triazole (Compound 5f)

- Structure : Features alkoxy chains (heptyloxy and hexyloxy) at the 3- and 4-positions.

- Activity : Exhibits potent anticonvulsant activity in the maximal electroshock (MES) test, with an ED₅₀ of 37.3 mg/kg and a protective index (PI) of 11.3 , surpassing carbamazepine (PI = 6.4) .

- Key Advantage : Alkoxy substituents enhance lipophilicity, improving blood-brain barrier penetration .

3-(4-Chlorophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazole Derivatives

- Structure : Combines chlorophenyl and pyridinyl groups.

- Activity: Demonstrates antioxidant activity via DPPH radical scavenging, with some derivatives outperforming BHA/BHT. For example, 4-(arylmethyleneamino) derivatives show IC₅₀ values < 50 µM .

- Mechanism : The electron-withdrawing chloro group stabilizes radical intermediates, enhancing antioxidant efficacy .

3,5-Bis(4-Methylthiophenyl)-4H-1,2,4-Triazole

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-Methyl-1H-1,2,4-Triazole

- Structure : Incorporates a methoxy-pyrrolidine moiety.

- Application : Used in pharmaceutical R&D for its stereochemical complexity and high purity (≥95%). Molecular weight: 182.2 g/mol .

- Significance : The methoxy group enhances solubility and metabolic stability compared to unsubstituted pyrrolidine analogues .

Comparative Analysis Table

Preparation Methods

Precursor Synthesis

The preparation starts with the synthesis of acyl thiosemicarbazide derivatives, which undergo cyclization to form the 1,2,4-triazole ring. A representative synthetic route involves:

- Cyclization of 1,4-diphenyl thiosemicarbazide in alkaline media to yield 4,5-diphenyl-4H-1,2,4-triazole-3-thione.

- Subsequent functionalization of this intermediate with alkylating agents such as ethyl bromoacetate to form thioacetate derivatives.

- Conversion of thioacetate derivatives to hydrazides by reaction with hydrazine hydrate.

- Reaction of hydrazides with isothiocyanates to form new thiosemicarbazide derivatives.

Cyclization and Functionalization

- The thiosemicarbazide derivatives undergo cyclization in alkaline media (2% aqueous sodium hydroxide) to form 1,2,4-triazole-3-thione derivatives.

- In some cases, the cyclization is accompanied by hydrolysis, leading to substituted 1,2,4-triazole-3-thione carboxylic acids.

- These triazole-3-thione derivatives are then reacted with pyrrolidine and formaldehyde to introduce the pyrrolidin-3-yl substituent at the 4-position of the triazole ring, yielding the target compound or its analogs.

Summary of Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| 1 | Cyclization of thiosemicarbazide | Alkaline media (NaOH) | 1,2,4-Triazole-3-thione derivatives |

| 2 | Alkylation | Ethyl bromoacetate, sodium ethanolate | Thioacetate derivatives |

| 3 | Hydrazide formation | Hydrazine hydrate | Hydrazide intermediates |

| 4 | Reaction with isothiocyanates | Heating or room temperature | Thiosemicarbazide derivatives |

| 5 | Cyclization of thiosemicarbazides | Alkaline media (2% NaOH) | 1,2,4-Triazole-3-thione derivatives |

| 6 | Introduction of pyrrolidine substituent | Pyrrolidine, formaldehyde | 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole |

Structural Confirmation and Analytical Data

The synthesized compounds, including 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole derivatives, have been extensively characterized by:

- Infrared (IR) Spectroscopy: Characteristic absorption bands for C=O (~1700 cm⁻¹), C=S (~1300 cm⁻¹), C=N (~1600 cm⁻¹), and NH groups (~3100 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR showing NH proton signals in the range δ 8.32–14.68 ppm depending on the derivative.

- Signals corresponding to pyrrolidine substituents.

- Mass Spectrometry (MS) and Elemental Analysis: Confirming molecular weights and composition.

- X-ray Crystallography: For representative compounds, confirming the molecular geometry, bond lengths, and angles, particularly the planar nature of the triazole ring and the orientation of substituents.

Research Findings and Applications

- The synthetic methods yield compounds with potential biological activity, especially antimicrobial properties against Gram-positive bacteria.

- The presence of the pyrrolidin-3-yl substituent on the 1,2,4-triazole ring enhances biological activity in some derivatives.

- The optimized reaction conditions, such as temperature control during cyclization and choice of solvent, are crucial for high yields and purity.

- The mechanism of cyclization and nucleophilic substitution on sulfur atoms has been studied to improve selectivity and efficiency.

Q & A

Q. What are the established synthetic routes for 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, hydrazine hydrate reacts with carbonyl derivatives (e.g., isoniazid) to form triazole-thiol intermediates, which are further functionalized with aldehydes or acetanilides . Key factors include:

- Temperature : Microwave-assisted synthesis (165°C) improves yield and reduces reaction time compared to conventional methods .

- Catalysts : Phosphorus oxychloride facilitates cyclization in heterocyclic systems .

- Solvents : Methanol or ethanol enhances solubility of intermediates, while toluene is used for high-temperature reactions .

Table 1 : Common Synthetic Routes

| Step | Reagents/Conditions | Product | Yield Range | Reference |

|---|---|---|---|---|

| 1 | Hydrazine hydrate, KOH | Triazole-thiol | 70-85% | |

| 2 | Aldehydes (e.g., benzaldehyde), methanol | Schiff base derivatives | 65-83% | |

| 3 | NaBH₄ reduction | Reduced triazole-amines | 74-82% |

Q. Which spectroscopic techniques are critical for characterizing 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substituent positions and ring proton environments. For example, azomethine protons (C=N) in Schiff bases appear at δ 8.2–8.5 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹ in thiol derivatives) .

- Elemental Analysis : Validates stoichiometry (C, H, N, S) with <0.5% deviation from theoretical values .

- HPLC : Assesses purity (>95% required for biological assays) .

Q. What biological activities are commonly associated with 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole derivatives?

- Methodological Answer :

- Antimicrobial Activity : Tested via cup-plate assays against Gram-positive/negative bacteria. Derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced activity .

- Antioxidant Potential : Evaluated using DPPH radical scavenging. Schiff base derivatives exhibit IC₅₀ values comparable to BHA/BHT .

- Enzyme Inhibition : Molecular docking predicts interactions with targets like 14α-demethylase (antifungal) or GlyT1 (neurological disorders) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to simulate ligand-enzyme interactions. For example, triazole derivatives bind to 14α-demethylase (PDB: 3LD6) via hydrogen bonds with His310 and heme cofactors .

- ADME Analysis : Predict pharmacokinetics (e.g., logP <3.5 for blood-brain barrier penetration in GlyT1 inhibitors) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antifungal potency .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Control variables like microbial strain (ATCC vs. clinical isolates) or antioxidant assay pH .

- Structural Confirmation : Re-evaluate compound purity via HPLC and crystallography (SHELXL refinement) to rule out isomer interference .

- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., μM vs. μg/mL) .

Q. What challenges arise in crystallographic analysis of 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole complexes?

- Methodological Answer :

- Crystal Quality : Twinning or poor diffraction (resolution >1.2 Å) requires optimized crystallization solvents (e.g., DMF/water mixtures) .

- Data Refinement : SHELXL handles disorder in flexible pyrrolidine rings via PART and ISOR commands .

- Hydrogen Bonding : Triazole N-atoms form robust networks with co-crystallized solvents (e.g., methanol), influencing packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.